(1S)-[1,1’-Binaphthalene]-2,2’-diol (1S)-[1,1’-Binaphthalene]-2,2’-diol S-BINOL is a chiral auxiliary for asymmetric ketone reduction, in particular 15-keto prostaglandin intermediates to 15(S)-alcohols.
Brand Name: Vulcanchem
CAS No.: 18531-99-2
VCID: VC0041708
InChI: InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
SMILES: C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

(1S)-[1,1’-Binaphthalene]-2,2’-diol

CAS No.: 18531-99-2

Reference Standards

VCID: VC0041708

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

(1S)-[1,1’-Binaphthalene]-2,2’-diol - 18531-99-2

CAS No. 18531-99-2
Product Name (1S)-[1,1’-Binaphthalene]-2,2’-diol
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Standard InChI InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Standard InChIKey PPTXVXKCQZKFBN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Appearance Assay:≥98%A crystalline solid
Melting Point 215.5 °C
Description S-BINOL is a chiral auxiliary for asymmetric ketone reduction, in particular 15-keto prostaglandin intermediates to 15(S)-alcohols.
Synonyms 1,1'-bi-2-naphthol
PubChem Compound 11762
Last Modified Nov 11 2021
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